5-(Methylthio)-1H-tetrazole
Overview
Description
5-(Methylthio)-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a methylthio group at the 5-position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities .
Scientific Research Applications
5-(Methylthio)-1H-tetrazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is investigated for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Mechanism of Action
Target of Action
5-(Methylthio)-1H-tetrazole is a versatile synthon used in the synthesis of polycyclic pyrazolines It’s known that the compound plays a crucial role in the photoinduced denitrogenation and intramolecular nitrile imine 1,3-dipolar cycloaddition .
Mode of Action
The mode of action of this compound involves a key thioether substituent in readily accessible 2-alkyl-5-(methylthio)tetrazoles. This enables facile photoinduced denitrogenation and intramolecular nitrile imine 1,3-dipolar cycloaddition . The methylthio group red-shifts the UV absorbance of the tetrazole, obviating the requirement in all previous substrate systems for at least one aryl substituent .
Biochemical Pathways
It’s known that the compound is involved in the synthesis of polycyclic pyrazolines via photoinduced intramolecular nitrile imine–alkene 1,3-dipolar cycloaddition . This suggests that it may influence pathways related to these processes.
Pharmacokinetics
The compound’s role in the synthesis of polycyclic pyrazolines suggests that it may have significant bioavailability .
Result of Action
The result of the action of this compound is the production of a wide range of polycyclic pyrazoline products with excellent diastereoselectivity . This synthetic platform has been applied to the concise total syntheses of the alkaloid natural products (±)-newbouldine and withasomnine .
Biochemical Analysis
Biochemical Properties
5-(Methylthio)-1H-tetrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in the methionine salvage pathway, where this compound acts as an intermediate. This compound is known to interact with methylthioadenosine phosphorylase, which catalyzes its conversion into adenine and 5-methylthioribose-1-phosphate . These interactions are crucial for maintaining cellular methionine levels and regulating polyamine biosynthesis.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit melanoma cell proliferation and induce apoptosis in cancer cells . This compound also affects the phosphorylation of key signaling proteins such as Akt and S6 ribosomal protein, leading to alterations in cell cycle progression and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, leading to their inhibition or activation. For example, this compound inhibits the activity of methylthioadenosine phosphorylase, resulting in the accumulation of methylthioadenosine and subsequent effects on cellular metabolism . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These findings highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methionine salvage pathway. This compound is metabolized by enzymes such as methylthioadenosine phosphorylase, which converts it into adenine and 5-methylthioribose-1-phosphate . These metabolites are further processed to regenerate methionine and maintain cellular homeostasis. The involvement of this compound in these pathways underscores its importance in cellular metabolism and regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can be distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound are influenced by its interactions with intracellular binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s role in cellular metabolism and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-1H-tetrazole typically involves the alkylation of tetrazole with methylthio reagents. One common method includes the reaction of tetrazole with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(Methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Cycloaddition: The compound can undergo photoinduced intramolecular nitrile imine-alkene 1,3-dipolar cycloaddition to form polycyclic pyrazolines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Cycloaddition: UV light and a suitable catalyst are required for the photoinduced reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted tetrazoles.
Cycloaddition: Polycyclic pyrazolines.
Comparison with Similar Compounds
- 5-(Methylthio)-1H-tetrazole
- 5-(Ethylthio)-1H-tetrazole
- 5-(Phenylthio)-1H-tetrazole
Comparison:
- This compound is unique due to its smaller methylthio group, which provides distinct steric and electronic properties compared to its ethylthio and phenylthio analogs. This uniqueness can influence its reactivity and binding interactions in various applications .
Properties
IUPAC Name |
5-methylsulfanyl-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c1-7-2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXNFTFKKOSPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183708 | |
Record name | 5-Methylthiotetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29515-99-9 | |
Record name | 5-Methylthio-1H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29515-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylthiotetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029515999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29515-99-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methylthiotetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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